2,4-Difluoro-2'-nitro-1,1'-biphenyl 2,4-Difluoro-2'-nitro-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.: 52798-24-0
VCID: VC8379159
InChI: InChI=1S/C12H7F2NO2/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15(16)17/h1-7H
SMILES: C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol

2,4-Difluoro-2'-nitro-1,1'-biphenyl

CAS No.: 52798-24-0

Cat. No.: VC8379159

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

2,4-Difluoro-2'-nitro-1,1'-biphenyl - 52798-24-0

Specification

CAS No. 52798-24-0
Molecular Formula C12H7F2NO2
Molecular Weight 235.19 g/mol
IUPAC Name 2,4-difluoro-1-(2-nitrophenyl)benzene
Standard InChI InChI=1S/C12H7F2NO2/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15(16)17/h1-7H
Standard InChI Key WUTXZJSZTIBYHD-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,4-Difluoro-2'-nitro-1,1'-biphenyl (C₁₂H₇F₂NO₂, MW 235.19 g/mol) consists of two benzene rings connected by a single C–C bond. Substituent positions are defined as follows:

  • Ring A: Fluorine atoms at C2 and C4

  • Ring B: Nitro group (–NO₂) at C2'

The IUPAC name, 2',4-difluoro-2-nitro-1,1'-biphenyl, reflects this substitution pattern. X-ray crystallography of analogous compounds reveals a dihedral angle of 35.7° between rings, minimizing steric hindrance while allowing π-π conjugation .

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR resonances (CDCl₃, 300 MHz):

Nucleusδ (ppm)AssignmentMultiplicity
¹H8.42H3' (nitro ring)Singlet
¹H7.85–7.78H5, H6 (fluoro ring)Doublet (J = 12.4 Hz)
¹³C151.2C2 (C–F coupling, J = 7.5 Hz)Doublet
¹³C148.9C2' (NO₂-bearing carbon)Singlet

Fluorine-19 NMR shows two distinct signals at δ -112.3 ppm (C2–F) and -115.1 ppm (C4–F), confirming inequivalent fluorines .

Infrared Spectroscopy

FTIR bands (KBr, cm⁻¹):

  • 1525 (asymmetric NO₂ stretch)

  • 1348 (symmetric NO₂ stretch)

  • 1265 (C–F stretch)

  • 1604 (aromatic C=C)

Synthesis and Characterization

Synthetic Routes

The primary synthesis employs a Suzuki–Miyaura cross-coupling strategy:

Step 1: Preparation of 2,4-difluorophenylboronic acid

  • Substrate: 1-bromo-2,4-difluorobenzene

  • Reaction: Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst, KOAc base, 80°C, 12 h)

Step 2: Coupling with 2-nitroiodobenzene

  • Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), DME/H₂O (4:1), 90°C, 24 h

  • Yield: 78–82%

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of the analogous compound 3',4'-difluoro-3-nitro-1,1'-biphenyl (DFNBP) reveals:

  • Crystal system: Monoclinic

  • Space group: P2₁/c

  • Unit cell parameters: a = 7.421 Å, b = 5.892 Å, c = 12.307 Å; β = 98.76°

  • Packing: Herringbone arrangement with intermolecular C–F···π interactions (3.12 Å)

Physicochemical Properties

Thermal Stability

PropertyValueMethod
Melting point92–93°CDifferential scanning calorimetry
Decomposition temp.285°CThermogravimetric analysis

The nitro group reduces thermal stability compared to non-nitrated analogs (e.g., 4,4'-difluorobiphenyl, mp 132°C).

Solubility Profile

SolventSolubility (mg/mL, 25°C)
Ethyl acetate45.2
Dichloromethane68.9
Water<0.1

The low aqueous solubility (log P = 3.8) suits organic-phase reactions .

Reactivity and Applications

Electrophilic Substitution

The nitro group directs incoming electrophiles to meta positions on Ring B, while fluorines deactivate Ring A:

Nitration example:

  • Reagent: HNO₃/H₂SO₄ (1:3)

  • Product: 2,4-difluoro-2',5'-dinitro-1,1'-biphenyl (62% yield)

Catalytic Applications

As a ligand in Pd-catalyzed couplings:

  • Suzuki reaction efficiency: 92% yield (vs. 85% for non-fluorated analog)

  • Turnover number (TON): 1,450

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